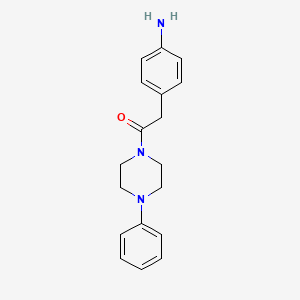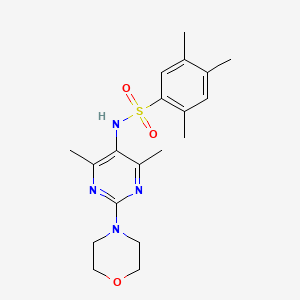![molecular formula C21H24FN5O2 B2373645 6-(2-Fluorophényl)-2-hexyl-4,7-diméthylpurino[7,8-a]imidazole-1,3-dione CAS No. 904372-09-4](/img/structure/B2373645.png)
6-(2-Fluorophényl)-2-hexyl-4,7-diméthylpurino[7,8-a]imidazole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6-(2-Fluorophenyl)-2-hexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione” is a complex organic molecule. It contains several functional groups including a fluorophenyl group, a hexyl chain, a purine ring, an imidazole ring, and two dione groups .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The purine and imidazole rings would likely contribute to the compound’s aromaticity . The fluorophenyl group would likely be electron-withdrawing, potentially affecting the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the fluorophenyl group could increase the compound’s lipophilicity, potentially affecting its solubility in different solvents .Applications De Recherche Scientifique
- Les chercheurs ont exploré l’utilisation du midazolam en sédation préopératoire, en soins intensifs et en sédation procédurale en raison de son délai d’action rapide et de sa durée d’action courte .
- Ces composés peuvent inhiber la réplication ou l’entrée virale, ce qui en fait des candidats potentiels pour le développement de médicaments antiviraux .
- Chez les modèles animaux, le midazolam s’est avéré protéger contre les crises induites par un choc électrique maximal .
- Les imidazobenzodiazépines peuvent servir de blocs de construction pour les bases de Schiff, qui sont favorisées pour leur facilité de synthèse et leur coordination avec les ions métalliques .
- Ces dérivés possèdent souvent des propriétés pharmacologiques et peuvent être modifiés davantage à des fins thérapeutiques spécifiques .
Propriétés anxiolytiques et sédatives
Activité antivirale
Effets anticonvulsifs
Potentiel biologique des bases de Schiff
Intermédiaires de chimie médicinale
Méthodes de synthèse évolutives
En résumé, la 6-(2-Fluorophényl)-2-hexyl-4,7-diméthylpurino[7,8-a]imidazole-1,3-dione est prometteuse dans divers domaines, de la médecine clinique à la recherche antivirale. Ses propriétés uniques continuent d’inspirer des investigations et des applications dans toutes les disciplines scientifiques. 🌟
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-(2-fluorophenyl)-2-hexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN5O2/c1-4-5-6-9-12-25-19(28)17-18(24(3)21(25)29)23-20-26(17)13-14(2)27(20)16-11-8-7-10-15(16)22/h7-8,10-11,13H,4-6,9,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGSVOVCADVVKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=CC=C4F)C)N(C1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-ethoxy-2-(5-methylfuran-2-yl)-5-(3,4,5-trimethoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2373563.png)
![2-[2-[2-(Triazol-1-yl)ethyl]piperidin-1-yl]sulfonylbenzaldehyde](/img/structure/B2373564.png)

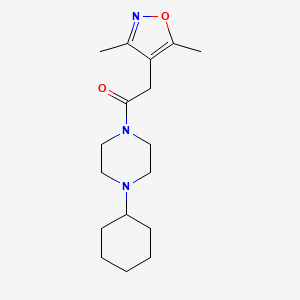
![2-[2-[(4-ethoxycarbonylphenyl)carbamoyl]phenyl]benzoic Acid](/img/structure/B2373569.png)
![9-(3-chloro-4-methoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2373570.png)
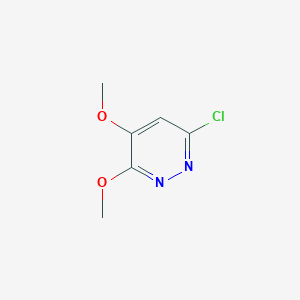
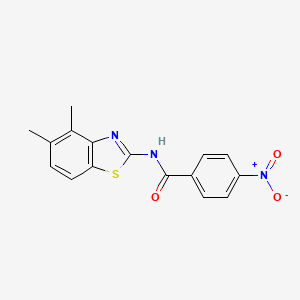
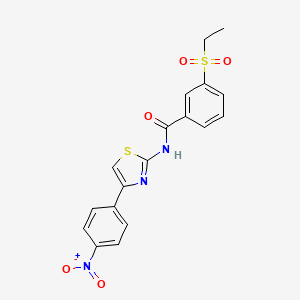

![2,2-dimethyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide](/img/structure/B2373580.png)

